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Compound of Interest

Compound Name: C215

Cat. No.: B1663142 Get Quote

Disclaimer: Despite a comprehensive search of scientific literature and public databases, no

information was found regarding a compound designated "C215" with activity against

Mycobacterium tuberculosis or as an ATP synthase inhibitor. Therefore, this guide will provide a

detailed analysis of the mechanism of action of bedaquiline, a key drug in the treatment of

multidrug-resistant tuberculosis, and will serve as a template for comparison should information

on C215 become available.

Bedaquiline: A Potent Inhibitor of Mycobacterial
Energy Metabolism
Bedaquiline (trade name Sirturo) is a diarylquinoline antibiotic that represents a significant

advancement in the fight against tuberculosis.[1][2][3] Its unique mechanism of action targets

the energy production machinery of Mycobacterium tuberculosis, leading to bactericidal activity

against both replicating and dormant bacilli.[1][4]

Mechanism of Action
Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme responsible for

generating adenosine triphosphate (ATP), the main energy currency of the cell.[1][2][3] By

inhibiting this enzyme, bedaquiline effectively shuts down the bacterium's energy supply.[1][4]

The inhibition of ATP synthase by bedaquiline is multifaceted and involves direct binding to two

distinct components of the enzyme's Fo domain:
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The c-ring: Bedaquiline binds to the oligomeric c-ring of the ATP synthase. This binding

action stalls the rotation of the c-ring, which is essential for the translocation of protons that

drives ATP synthesis.[1]

The ε-subunit: A second direct mechanism involves bedaquiline binding to the ε-subunit of

the ATP synthase. This interaction is thought to disrupt the coupling between the c-ring's

rotation and the catalytic activity of the F1 domain, further inhibiting ATP production.[1]

At higher concentrations, bedaquiline can also act as an uncoupler, dissipating the proton

motive force across the mycobacterial membrane.[1][5] This uncoupling effect further disrupts

cellular energy homeostasis.[5] The depletion of ATP has downstream consequences, affecting

various ATP-dependent cellular processes, including nitrogen metabolism.[1]
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Caption: Bedaquiline inhibits the F1Fo-ATP synthase in the mycobacterial inner membrane.

Quantitative Data: Bedaquiline Activity
The following table summarizes key quantitative data related to the in vitro activity of

bedaquiline against Mycobacterium tuberculosis.
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Parameter Value Species/Strain Reference

Minimum Inhibitory

Concentration (MIC)
0.03 - 0.12 µg/mL

M. tuberculosis

H37Rv
[4]

MIC50 0.03 µg/mL M. tuberculosis [4]

MIC90 0.06 µg/mL M. tuberculosis [4]

ATP Synthase

Inhibition (IC50)
20 - 25 nM M. phlei [6]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of bedaquiline against M. tuberculosis is typically determined using the broth

microdilution method.

Workflow for Broth Microdilution MIC Assay:
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Start

Prepare serial dilutions of Bedaquiline in 7H9 broth

Prepare a standardized inoculum of M. tuberculosis

Inoculate microplate wells with bacterial suspension

Incubate plates at 37°C

Read results visually or with a spectrophotometer

Determine the lowest concentration with no visible growth (MIC)

End

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:
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Drug Preparation: A stock solution of bedaquiline is serially diluted in Middlebrook 7H9 broth,

typically in a 96-well microplate format.

Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is

adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a

final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the

test wells.

Inoculation: The diluted bacterial suspension is added to each well of the microplate

containing the drug dilutions. Control wells (no drug) are also included.

Incubation: The microplates are incubated at 37°C for 7-14 days.

Result Interpretation: The MIC is determined as the lowest concentration of bedaquiline that

completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay
The inhibitory activity of bedaquiline on ATP synthase can be measured using inverted

membrane vesicles (IMVs) from a suitable mycobacterial species, such as Mycobacterium

phlei or Mycobacterium smegmatis.[6]

Workflow for ATP Synthase Inhibition Assay:
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Start

Prepare inverted membrane vesicles (IMVs) from mycobacteria

Incubate IMVs with varying concentrations of Bedaquiline

Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate)

Measure ATP production using a luciferase-based luminescence assay

Calculate the IC50 value (concentration for 50% inhibition)

End
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Caption: Workflow for the ATP synthase inhibition assay.

Protocol:

Preparation of Inverted Membrane Vesicles (IMVs): Mycobacterial cells are lysed, and the

cell membrane fragments are isolated and allowed to re-form into IMVs, where the ATP

synthase is oriented with its catalytic F1 domain facing the exterior.
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Assay Reaction: The IMVs are incubated with different concentrations of bedaquiline.

Initiation of ATP Synthesis: The reaction is initiated by adding a respiratory substrate (e.g.,

succinate) to generate a proton motive force, along with ADP and inorganic phosphate (Pi).

Measurement of ATP Production: The amount of ATP produced is quantified using a

luciferin/luciferase-based assay, which generates a light signal proportional to the ATP

concentration.

Data Analysis: The percentage of inhibition is calculated for each bedaquiline concentration,

and the IC50 value is determined from the dose-response curve.[6]

Measurement of Cellular Respiration
The effect of bedaquiline on the oxygen consumption rate (OCR) of mycobacteria can be

measured using techniques like Seahorse XF analysis or by using an oxygen electrode.

Protocol Outline:

Cell Preparation:M. tuberculosis cultures are grown to mid-log phase and then washed and

resuspended in an appropriate assay medium.

Assay Setup: The bacterial suspension is added to the wells of a Seahorse XF plate or to the

chamber of an oxygen electrode.

Baseline Measurement: The basal OCR is measured before the addition of any compounds.

Compound Injection: Bedaquiline is injected into the wells/chamber at the desired

concentration.

OCR Measurement: The OCR is monitored over time to determine the effect of bedaquiline.

Studies have shown that bedaquiline can cause an initial increase in oxygen consumption,

consistent with an uncoupling effect.[5]

Conclusion
Bedaquiline's potent and specific inhibition of the mycobacterial ATP synthase has made it an

invaluable tool in the treatment of multidrug-resistant tuberculosis. Its complex mechanism,
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involving multiple binding sites on the enzyme, underscores the intricate molecular interactions

that can be exploited for antibiotic development. The experimental protocols outlined above

provide a framework for the continued investigation of bedaquiline and the search for new

compounds, such as the yet-to-be-characterized C215, that target mycobacterial energy

metabolism. Further research is crucial to understand and overcome resistance mechanisms

and to develop the next generation of anti-tuberculosis agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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